6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide
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Overview
Description
DP-C-4 is a Cereblon-based dual proteolysis targeting chimera (PROTAC) molecule designed for the simultaneous degradation of epidermal growth factor receptor (EGFR) and poly (ADP-ribose) polymerase (PARP). This compound has gained significant attention in scientific research due to its unique ability to target and degrade two different proteins simultaneously, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DP-C-4 involves the rational design and combination of two inhibitors, gefitinib and olaparib, linked by a Cereblon E3 ligase ligand. The synthetic route typically includes the following steps:
Synthesis of Gefitinib and Olaparib Derivatives: Both inhibitors are chemically modified to introduce functional groups that can be linked to the Cereblon ligand.
Linker Attachment: A biocompatible amino acid-based linker is used to connect the two inhibitors to the Cereblon ligand.
Final Assembly: The modified inhibitors and the linker are combined under specific reaction conditions to form the final DP-C-4 molecule.
Industrial Production Methods
Industrial production of DP-C-4 would likely involve large-scale synthesis using automated chemical reactors. The process would include:
Optimization of Reaction Conditions: Ensuring the reactions occur under optimal temperature, pressure, and solvent conditions to maximize yield.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous testing to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
DP-C-4 undergoes several types of chemical reactions, including:
Degradation Reactions: The primary reaction involves the degradation of EGFR and PARP proteins in cancer cells.
Binding Reactions: DP-C-4 binds to the target proteins and the Cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of the target proteins.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of DP-C-4 include:
DMSO (Dimethyl Sulfoxide): Used as a solvent for dissolving the compound.
Biocompatible Amino Acids: Used as linkers in the synthesis process.
Cereblon E3 Ligase Ligand: Essential for the PROTAC mechanism.
Major Products
The major products formed from the reactions involving DP-C-4 are the degraded fragments of EGFR and PARP proteins, which are subsequently removed by the cell’s proteasome system .
Scientific Research Applications
DP-C-4 has a wide range of scientific research applications, including:
Cancer Research: Used to study the simultaneous degradation of EGFR and PARP in cancer cells, providing insights into potential cancer therapies.
Drug Discovery: Serves as a model for developing other dual-targeting PROTAC molecules.
Biological Studies: Helps in understanding the role of EGFR and PARP in various cellular processes.
Mechanism of Action
DP-C-4 exerts its effects through the following mechanism:
Binding to Target Proteins: DP-C-4 binds to both EGFR and PARP proteins.
Recruitment of Cereblon E3 Ligase: The Cereblon ligand in DP-C-4 recruits the E3 ligase to the target proteins.
Ubiquitination and Degradation: The E3 ligase ubiquitinates the target proteins, marking them for degradation by the proteasome system.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An EGFR inhibitor used in cancer therapy.
Olaparib: A PARP inhibitor used in cancer therapy.
Other Dual PROTACs: Compounds designed to degrade two different proteins simultaneously.
Uniqueness of DP-C-4
DP-C-4 is unique due to its ability to simultaneously target and degrade both EGFR and PARP, which are involved in different cellular pathways. This dual-targeting approach enhances its therapeutic potential and distinguishes it from other single-target inhibitors .
Properties
IUPAC Name |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78ClF2N15O14/c1-100-60-39-56-51(66(79-43-78-56)80-45-18-20-54(75)52(73)37-45)38-61(60)104-30-9-3-4-15-62(91)81-58(42-103-41-46-40-89(86-83-46)29-32-102-34-33-101-31-24-76-55-14-10-13-49-65(55)72(99)90(71(49)98)59-21-22-63(92)82-69(59)96)68(95)77-23-8-2-5-16-64(93)87-25-27-88(28-26-87)70(97)50-35-44(17-19-53(50)74)36-57-47-11-6-7-12-48(47)67(94)85-84-57/h6-7,10-14,17-20,35,37-40,43,58-59,76H,2-5,8-9,15-16,21-34,36,41-42H2,1H3,(H,77,95)(H,81,91)(H,85,94)(H,78,79,80)(H,82,92,96) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJUEWUXCCBXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NCCCCCC(=O)N8CCN(CC8)C(=O)C9=C(C=CC(=C9)CC1=NNC(=O)C2=CC=CC=C21)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78ClF2N15O14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.